Several N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibited promising antifungal activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae [].
JNJ-26070109, a benzamide derivative, exhibited potent and selective antagonism towards the cholecystokinin 2 (CCK2) receptor [].
JC-171, a hydroxyl-sulfonamide benzamide analogue, exhibited selective inhibition of the NLRP3 inflammasome, a critical component of the innate immune system [].
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) emerged as a potent class I selective histone deacetylase (HDAC) inhibitor with promising anticancer activity [].
Compound 7h, a 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline derivative with a benzamide substituent, showed potent reversal activity against P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells [].
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide (THHEB) demonstrated potent antioxidant activity in various assays [].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: